molecular formula C15H14N2O3S B2965247 N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1235304-94-5

N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Cat. No. B2965247
CAS RN: 1235304-94-5
M. Wt: 302.35
InChI Key: PXOZBRFYUJKOSD-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, also known as FMISO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of isoxazole derivatives and has been found to have unique properties that make it a valuable tool for studying various physiological and biochemical processes.

Scientific Research Applications

Structure-Activity Relationships in Fungicides

Research into positional isomers of aromatic heterocyclic carboxamides, which include compounds structurally related to N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, has demonstrated their fungicidal activity. These studies reveal that specific structural configurations can significantly impact the effectiveness against targets like gray mold, providing a foundation for developing more efficient fungicides. Such insights are crucial for agricultural chemistry and the development of new crop protection agents (Banba, Yoshikawa, & Katsuta, 2013).

Synthesis and Reactivity of Heterocyclic Compounds

The synthesis and reactivity of compounds containing furan and thiophene units, akin to N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, have been extensively studied. These investigations provide valuable information on how such compounds can be synthesized and modified, which is essential for developing new materials, pharmaceuticals, and agrochemicals. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into various heterocyclic compounds highlights the versatility and potential applications of these chemical frameworks in creating novel compounds with specific properties (Aleksandrov & El’chaninov, 2017).

Advanced Organic Synthesis Techniques

Research on palladium-catalyzed condensation reactions involving compounds with furan moieties indicates the potential for innovative synthesis methods that could be applicable to N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide. These methods enable the formation of complex structures under mild conditions, which is highly beneficial for synthesizing pharmaceuticals and other organic compounds with intricate architectures (Lu, Wu, & Yoshikai, 2014).

Antiprotozoal Activities

The structural analogues of furan and isoxazole derivatives have been explored for their antiprotozoal activities. Studies on dicationic 3,5-diphenylisoxazoles, for example, have shown significant potential against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting that similar compounds might also exhibit valuable biological activities. This research opens avenues for developing new treatments for protozoal infections, contributing to the fields of medicinal chemistry and tropical medicine (Patrick et al., 2007).

Chemoselective Protection of Aldehydes

The chemoselective protection of heteroaromatic aldehydes, including those related to N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, highlights innovative approaches to organic synthesis. These methods enable selective reactions in the presence of sensitive functional groups, facilitating the synthesis of complex organic molecules for pharmaceuticals and materials science (Carpenter & Chadwick, 1985).

properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-7-14(16-20-11)15(18)17(8-12-4-6-21-10-12)9-13-3-2-5-19-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOZBRFYUJKOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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